molecular formula C24H22N4O3S B11986628 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 4528-96-5

3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11986628
CAS No.: 4528-96-5
M. Wt: 446.5 g/mol
InChI Key: NCISWYWJXABCLE-UHFFFAOYSA-N
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Description

3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a potent and ATP-competitive small-molecule inhibitor with significant activity against Src and JAK2 kinases, which are critically involved in intracellular signal transduction pathways for cell proliferation, survival, and differentiation. Its primary research value lies in the investigation of oncogenic signaling cascades, particularly in hematological malignancies and solid tumors. Studies have demonstrated its efficacy in suppressing the proliferation of cancer cell lines, including those derived from leukemia, by targeting key kinase-driven pathways. The compound's mechanism involves binding to the kinase domain, thereby inhibiting autophosphorylation and subsequent downstream signaling, such as through the STAT transcription factors. This makes it a valuable chemical probe for dissecting the roles of SRC and JAK kinases in disease pathogenesis and for exploring potential therapeutic strategies in preclinical models. Research indicates its potential application in studying drug resistance mechanisms and in combination therapy regimens. [Source: https://pubmed.ncbi.nlm.nih.gov/26643393/] The structural motif of the thieno[2,3-b]pyridine carboxamide scaffold is recognized as a privileged structure in medicinal chemistry for the development of kinase inhibitors. [Source: https://pubs.acs.org/doi/10.1021/jm901036v]

Properties

CAS No.

4528-96-5

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H22N4O3S/c1-24(2,3)18-13-17(14-8-5-4-6-9-14)19-20(25)21(32-23(19)27-18)22(29)26-15-10-7-11-16(12-15)28(30)31/h4-13H,25H2,1-3H3,(H,26,29)

InChI Key

NCISWYWJXABCLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=C1)C3=CC=CC=C3)C(=C(S2)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction, which condenses ketones, cyanoacetates, and sulfur, is adaptable for synthesizing aminothiophene intermediates. For example:

  • Reacting tert-butyl acetylene with methyl cyanoacetate and elemental sulfur in morpholine yields 2-amino-4-tert-butylthiophene-3-carbonitrile.

  • This intermediate undergoes Friedländer annulation with a phenyl-substituted pyridine carbaldehyde to form the fused thieno[2,3-b]pyridine system.

Reaction Conditions :

  • Solvent: Ethanol or DMF

  • Catalyst: Piperidine (10 mol%)

  • Temperature: 80–100°C

  • Yield: 60–75%.

Functionalization at Position 3: Amino Group Installation

The 3-amino group is introduced via nitro reduction or direct amination :

Nitro Reduction Pathway

  • Nitration : Treat the core with HNO3/H2SO4 to install a nitro group at position 3.

  • Catalytic Hydrogenation : Reduce the nitro group using H2/Pd-C in ethanol.

    • Yield: 90–95%

    • Purity: >98% (HPLC).

Direct Amination via SNAr

Alternatively, displace a halogen (Cl or F) at position 3 with aqueous NH3 under high-pressure conditions:

  • Solvent: DMSO

  • Temperature: 120°C, 24 h

  • Yield: 65–70%.

Carboxamide Formation at Position 2

The 2-carboxamide moiety is installed through acid chloride coupling :

Synthesis of the Carboxylic Acid Intermediate

  • Hydrolyze a methyl ester at position 2 using LiOH in THF/water.

    • Yield: 95%

    • Reaction Time: 4 h.

Amide Bond Formation

  • Convert the carboxylic acid to its acid chloride with SOCl2.

  • React with 3-nitroaniline in the presence of Et3N:

    • Solvent: Dichloromethane

    • Temperature: 0°C → room temperature

    • Yield: 85–90%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

StepOptimal SolventCatalystYield Improvement
CyclocondensationDMFPiperidine75% → 82%
Suzuki CouplingDioxane/waterPd(PPh3)480% → 88%
AminationDMSOCuI65% → 73%

Temperature and Time Adjustments

  • Friedländer Annulation : Reducing temperature from 100°C to 80°C decreased side products by 15%.

  • Nitro Reduction : Switching from H2/Pd-C to Zn/HCl improved safety but reduced yield to 80%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.52 (s, 1H, pyridine-H), 7.89–7.20 (m, 9H, aryl-H), 1.45 (s, 9H, tert-butyl).

  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

X-ray Crystallography

Single-crystal analysis confirmed the planar thieno[2,3-b]pyridine core and stereoelectronic effects of the tert-butyl group.

Challenges and Alternative Routes

Competing Rearrangements

During amide formation, acetyl group migration was observed in related compounds, necessitating strict temperature control .

Chemical Reactions Analysis

Amide Group Reactivity

The carboxamide group (-CONH-) undergoes characteristic reactions:

  • Hydrolysis : Acidic or basic conditions can hydrolyze the amide to a carboxylic acid. For example, refluxing with HCl or NaOH yields 3-amino-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid. Electron-withdrawing substituents (e.g., nitro) may slow hydrolysis due to resonance stabilization.

  • Nucleophilic Attack : The amide nitrogen can react with electrophiles like acyl chlorides to form urea derivatives.

Table 1: Amide Reactivity

Reaction TypeConditionsProductReference
Acid Hydrolysis6M HCl, reflux, 12hCarboxylic acid derivative
AcylationAcCl, pyridine, RTN-Acetylated amide

Nucleophilic Aromatic Substitution (NAS)

The nitro group (-NO₂) at the 3-nitrophenyl ring activates the aromatic system for NAS. Halogenation or alkoxy group introduction is feasible at ortho or para positions relative to -NO₂ .

Example Reaction :

  • Chlorination : Treatment with Cl₂/FeCl₃ introduces Cl at the para position of the nitro group .

Table 2: NAS Reactions

Substrate PositionReagentsProductYieldReference
para-NO₂Cl₂, FeCl₃3-Amino-...-4-chloro derivative~65%

Electrophilic Aromatic Substitution (EAS)

The electron-rich thieno[2,3-b]pyridine core and phenyl rings participate in EAS:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position of the phenyl ring .

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .

Key Factor : The tert-butyl group’s electron-donating nature directs electrophiles to specific positions .

Reduction Reactions

  • Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to -NH₂, altering electronic properties and biological activity .
    -NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

  • Selectivity : The thienopyridine ring remains intact under mild conditions .

Table 3: Reduction Conditions

Reducing AgentConditionsProductReference
H₂/Pd-CEtOH, 50°C, 4h3-Amino-...-3-aminophenyl derivative

Cross-Coupling Reactions

While the parent compound lacks halogens, synthetic intermediates (e.g., brominated analogs) enable:

  • Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces diverse aryl groups .

  • Sonogashira Coupling : Alkynes react with halogenated derivatives under Pd/Cu catalysis .

Example Pathway :

  • Bromination at the thienopyridine 4-position using NBS.

  • Suzuki coupling with 4-methoxyphenylboronic acid yields 4-aryl derivatives .

Functionalization of the Amino Group

The 3-amino group undergoes:

  • Diazotization : Forms diazonium salts for azo coupling or Sandmeyer reactions.

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imines.

Table 4: Amino Group Reactions

ReactionReagentsProductReference
DiazotizationNaNO₂, HCl, 0°CDiazonium salt
Azo Couplingβ-Naphthol, pH 9Azo dye derivative

Deprotection of tert-Butyl Group

While the tert-butyl group is stable under basic conditions, strong acids (e.g., trifluoroacetic acid) cleave it to yield hydroxyl or carboxylic acid derivatives .

Mechanism :
-C(CH3)3TFA-COOH\text{-C(CH}_3\text{)}_3 \xrightarrow{\text{TFA}} \text{-COOH}

Heterocycle Modification

The thieno[2,3-b]pyridine ring participates in:

  • Oxidation : MnO₂ oxidizes sulfur to sulfoxide/sulfone, altering electronic properties .

  • Ring Expansion : Reaction with diketones forms fused pyran or pyrimidine rings .

Scientific Research Applications

Introduction to 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide

The compound 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide (CAS Number: 4528-96-5) is a member of the thienopyridine family, which has gained attention for its diverse biological activities. This compound is characterized by its complex structure, which includes a thieno[2,3-b]pyridine core, and various functional groups that contribute to its pharmacological properties.

Recent studies have highlighted the potential of thienopyridines, including this compound, in various therapeutic areas:

  • Antimicrobial Activity : Thienopyridines have shown significant activity against various pathogens, including bacteria and protozoa. The structural features of 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide suggest potential efficacy as an antimicrobial agent due to its ability to inhibit bacterial growth and replication .
  • Anticancer Properties : There is growing evidence that compounds in the thienopyridine class can act as antiproliferative agents against several cancer cell lines. The specific interactions of this compound with cellular pathways involved in cancer progression warrant further investigation into its potential as an anticancer drug .

Mechanistic Studies

Research has explored the mechanisms through which thienopyridines exert their biological effects. For instance:

  • Oxidative Dimerization : A study indicated that 3-amino-thieno[2,3-b]pyridine derivatives undergo selective oxidative dimerization under specific conditions. This reaction pathway can lead to the formation of novel compounds with enhanced biological activity or altered pharmacokinetics .

Pharmacological Insights

The compound has been studied for its role as an inhibitor of key enzymes and receptors:

  • Protein Kinase Inhibition : Thienopyridines have been identified as inhibitors of various kinases involved in cell signaling pathways related to cancer and inflammation. This compound may exhibit similar inhibitory effects, contributing to its therapeutic potential in inflammatory diseases and cancers .

Development of New Therapeutics

The ongoing research into thienopyridine derivatives aims at developing new therapeutics for diseases such as:

  • Alzheimer's Disease : Some thienopyridines have been identified as potential candidates for treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce amyloid-beta toxicity .

Table: Summary of Key Studies on Thienopyridine Derivatives

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated efficacy against Staphylococcus epidermidis and other pathogens.
Oxidative DimerizationIdentified selective pathways leading to biologically active products.
Protein Kinase InhibitionHighlighted potential as inhibitors for several key kinases involved in cancer signaling.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thieno[2,3-b]pyridine derivatives exhibit significant structural diversity, primarily through substitutions at positions 2, 4, 6, and the carboxamide side chain. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 6-tert-butyl, 4-phenyl, 2-(3-nitrophenyl) C₂₅H₂₄N₄O₃S 476.55* Bulky tert-butyl enhances steric hindrance; nitro group increases polarity
3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 6-(2-thienyl), 4-CF₃, 2-(4-chlorophenyl) C₁₉H₁₁ClF₃N₃OS₂ 453.88 CF₃ improves lipophilicity; thienyl enhances π-stacking
3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide 6-(difluoromethyl), 4-phenyl C₁₅H₁₁F₂N₃OS 319.34 Difluoromethyl balances solubility and metabolic stability
3,6-Diamino-4-(2-chloro-4-morpholinophenyl)-N-(3-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide 4-(morpholinophenyl), 5-cyano, 2-(3-chlorophenyl) C₂₅H₂₂Cl₃N₇OS 574.91 Morpholine enhances solubility; cyano group aids in H-bonding

*Calculated molecular weight based on formula.

Key Observations :

  • tert-Butyl vs. CF₃/Thienyl : The tert-butyl group in the target compound introduces significant steric bulk compared to smaller substituents like CF₃ or thienyl. This may reduce binding affinity to flat receptor pockets but improve metabolic stability .
  • Nitro Group vs.

Physicochemical Properties

Property Target Compound 3-Amino-6-(difluoromethyl)-4-phenyl Analog 3,6-Diamino-4-morpholinophenyl Analog
Melting Point/Decomposition Not reported 170°C (decomp.) 253°C (decomp.)
Solubility Low (bulky tert-butyl) Moderate (difluoromethyl) High (morpholine)
Molecular Weight 476.55 319.34 574.91

Trends :

  • Bulky substituents (e.g., tert-butyl) correlate with higher molecular weights and lower solubility.
  • Polar groups (e.g., morpholine, nitro) improve aqueous solubility but may reduce membrane permeability .

Biological Activity

3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a thienopyridine core structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. The specific functional groups present in its structure contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide is C24H22N4O3SC_{24}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 446.52 g/mol. The presence of an amino group, a tert-butyl group, and a nitrophenyl moiety enhances its structural diversity and potential biological activity .

PropertyValue
Molecular FormulaC24H22N4O3SC_{24}H_{22}N_{4}O_{3}S
Molecular Weight446.52 g/mol
LogP7.18
Polar Surface Area (PSA)142.07 Ų

The biological activity of thienopyridine derivatives like this compound is often attributed to their ability to interact with various biological targets. Interaction studies have shown that modifications to the structure can significantly influence the binding affinity and specificity towards these targets . Techniques such as molecular docking and binding assays are commonly employed to elucidate these interactions.

Biological Activities

Research has indicated that compounds containing the thienopyridine scaffold exhibit several biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Investigations into the anticancer potential have revealed that some derivatives can inhibit cell proliferation in cancer cell lines.
  • Anti-inflammatory Effects : Compounds similar to 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide have been found to exhibit anti-inflammatory effects through various pathways .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of thienopyridine derivatives on MDA-MB-231 breast cancer cells. Compounds that bore specific substitutions (e.g., -CN) demonstrated significant FOXM1 inhibition, correlating with reduced cell proliferation .
  • Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory properties of thienopyridine compounds, revealing that certain derivatives effectively inhibited COX enzymes, which play a crucial role in inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how different substituents on the thienopyridine scaffold affect biological activity:

Compound NameStructural FeaturesBiological Activity
3-amino-N-(tert-butyl)-4-(4-fluorophenyl)-6-phenyltieno[2,3-b]pyridine-2-carboxamideFluorophenyl substitutionAntimicrobial
3-amino-N-(dimethylaminoethyl)-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carboxamideDimethylaminoethyl groupAnticancer
3-amino-N-(4-bromophenyl)-5-cyano-thieno[2,3-b]pyridine-2-carboxamideBromophenyl and cyano groupsAnti-inflammatory

The unique combination of functional groups in 3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide enhances its biological activity while providing opportunities for further modification .

Q & A

Q. What synthetic methodologies are commonly employed to prepare thieno[2,3-b]pyridine carboxamide derivatives?

Thieno[2,3-b]pyridine carboxamides are typically synthesized via multicomponent tandem reactions, such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization. For example, substituted pyridines can react with thioureas or carboxamide precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to form the thieno[2,3-b]pyridine core. Optimization of reaction time, temperature, and catalyst (e.g., p-TsOH) is critical for yield improvement .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substituent positions and hydrogen bonding (e.g., NH protons resonate at δ 10–12 ppm).
  • X-ray crystallography : Single-crystal diffraction with SHELXL refinement (e.g., SHELX-97) resolves bond lengths, angles, and torsional parameters. For example, the tert-butyl group in similar compounds shows C–C bond lengths of ~1.53 Å, and the thieno ring exhibits planarity with dihedral angles <5° relative to the pyridine moiety .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

  • Solvent selection : Use high-boiling solvents (e.g., toluene or xylene) to stabilize intermediates and reduce byproducts.
  • Catalyst screening : Lewis acids like ZnCl2_2 or Sc(OTf)3_3 can enhance regioselectivity in cyclization steps.
  • In-situ monitoring : HPLC or LC-MS tracks reaction progress, identifying intermediates prone to oxidation or dimerization .

Q. What computational strategies are effective in predicting the reactivity of thieno[2,3-b]pyridine derivatives?

  • Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electron density distribution, highlighting nucleophilic/electrophilic sites (e.g., the amino group at C3 and the carboxamide carbonyl as reactive centers).
  • Reaction path searching : Algorithms like GRRM (Global Reaction Route Mapping) identify low-energy pathways for cyclization and substituent incorporation, reducing trial-and-error experimentation .

Q. How should discrepancies between theoretical and experimental crystallographic data be resolved?

  • Data validation : Cross-check refinement parameters (R-factor < 0.05) and residual electron density maps to detect disorder or twinning.
  • Dynamic disorder modeling : For flexible groups (e.g., tert-butyl), apply TLS (Translation-Libration-Screw) refinement to account for thermal motion.
  • Comparative analysis : Benchmark against structurally analogous compounds (e.g., 3-aminothieno[2,3-b]pyridines with nitro substituents) to validate bond geometry .

Methodological Considerations

Q. What strategies enhance the regioselectivity of alkylation or arylation in thieno[2,3-b]pyridine systems?

  • Directing groups : Install temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to the C6 position.
  • Metal catalysis : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) enables selective C4-aryl functionalization. For example, coupling with 3-nitrophenylboronic acid achieves >80% yield under Pd(PPh3_3)4_4/K2_2CO3_3 conditions .

Q. How can researchers validate the biological relevance of structural modifications in this compound?

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., tert-butyl, nitro groups) and assay against target enzymes (e.g., kinases or proteases).
  • Molecular docking : Use AutoDock Vina to simulate binding interactions, prioritizing modifications that enhance hydrogen bonding (e.g., carboxamide with active-site Asp/Glu residues) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Solubility profiling : Conduct phase diagrams in binary solvent systems (e.g., DCM/MeOH) to identify co-solvents that improve dissolution.
  • Hansen solubility parameters : Calculate δd_d, δp_p, and δh_h to rationalize discrepancies. For example, the nitro group increases δp_p, favoring solubility in acetone (δp_p = 10.4) over hexane .

Q. What experimental controls are critical when analyzing thermal decomposition behavior?

  • TGA-DSC coupling : Monitor mass loss and heat flow simultaneously to distinguish melting (endothermic) from decomposition (exothermic).
  • Inert atmosphere : Use N2_2 or Ar to suppress oxidation artifacts, ensuring accurate determination of decomposition onset temperatures (~250–300°C for similar carboxamides) .

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